Acetamide,N-(3,4-dihydro-2-naphthalenyl)-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(3,4-dihydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI Key |
ULAWMVQSVZVSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2CC1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Acetamide, N 3,4 Dihydro 2 Naphthalenyl
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of Acetamide (B32628), N-(3,4-dihydro-2-naphthalenyl)- reveals that the most logical disconnection is at the amide bond. This simplifies the target molecule to a key amine precursor, 3,4-dihydro-2-naphthalenamine, and an acetylating agent. Further disconnection of the amine precursor points towards a ketone, specifically 3,4-dihydronaphthalen-2(1H)-one, commonly known as β-tetralone, as a fundamental starting material.
Role of Dihydronaphthalenone Derivatives in Synthesis
Dihydronaphthalenone derivatives, particularly β-tetralone, are pivotal precursors in the synthesis of N-(3,4-dihydro-2-naphthalenyl)acetamide. The strategic importance of β-tetralone lies in its carbonyl group at the 2-position, which provides a reactive site for conversion into the required amine functionality. wikipedia.org
A common and effective method to achieve this transformation is through reductive amination. This process involves the reaction of the ketone (β-tetralone) with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine or enamine, which is then reduced in situ to yield the target amine, 3,4-dihydro-2-naphthalenamine. wikipedia.org Chiral phosphoric acids have been successfully employed as catalysts in the asymmetric reductive amination of β-tetralones, yielding chiral β-aminotetralins with high enantioselectivity. thieme-connect.com For instance, the reaction of β-tetralone with an aniline (B41778) derivative in the presence of a chiral phosphoric acid and a Hantzsch ester as the hydride donor can produce the corresponding aminotetralin in good yield and high enantiomeric excess. thieme-connect.com This highlights the utility of dihydronaphthalenone derivatives in accessing stereochemically defined precursors for more complex molecules.
Utilization of Enamines and Enamides as Synthetic Intermediates
The target molecule, Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, is classified as an enamide, a class of compounds that are valuable intermediates in organic synthesis. Enamides are nitrogen analogs of enols and are characterized by an amine group attached to a carbon-carbon double bond. The synthesis of the target enamide can be envisioned as proceeding through the N-acetylation of 3,4-dihydro-2-naphthalenamine, which itself can exist in equilibrium with its enamine tautomer.
More directly, the enamide structure is a key substrate for certain advanced synthetic transformations. For example, Acetamide, N-(3,4-dihydro-2-naphthalenyl)- has been identified as a challenging substrate for enantioselective hydrogenation. iciq.org The trisubstituted endocyclic double bond of the enamide presents a significant steric and electronic challenge for catalysts, making its stereoselective reduction a noteworthy achievement in asymmetric catalysis. The successful hydrogenation of this enamide leads to the formation of a chiral acetamide with a saturated tetralin ring, demonstrating the importance of the enamide intermediate in accessing chiral saturated bicyclic systems. iciq.org
Direct Amidation and Acylation Techniques
The final step in the most common synthetic route to Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is the formation of the amide bond. This is typically achieved through the direct acylation of the amine precursor, 3,4-dihydro-2-naphthalenamine.
Reaction with Acetic Anhydride (B1165640) and Acetyl Chloride
Standard and highly effective reagents for the N-acetylation of amines are acetic anhydride and acetyl chloride. nih.gov These reagents react readily with primary and secondary amines to form the corresponding acetamides. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acetylating agent.
In a typical procedure, 3,4-dihydro-2-naphthalenamine would be dissolved in a suitable solvent, often in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). The addition of acetic anhydride or acetyl chloride then proceeds to form the stable amide product. researchgate.net While both reagents are effective, acetic anhydride is often preferred for its lower cost and the formation of the less corrosive acetic acid byproduct compared to the hydrochloric acid generated from acetyl chloride. nih.govfrontiersin.org
Optimization of Reaction Conditions for Amide Formation
The efficiency of amide bond formation can be highly dependent on the reaction conditions. Optimization studies for N-acylation reactions focus on several key parameters, including the choice of solvent, catalyst, temperature, and stoichiometry of reagents.
For direct amidation reactions, various catalytic systems have been developed to improve yields and reaction rates, particularly for less reactive substrates. While the acylation of a reactive amine with acetic anhydride is often straightforward, optimization can still be beneficial. Factors to consider include:
Catalyst: While often not strictly necessary for this type of reaction, mild acid or base catalysis can accelerate the process. In some protocols, catalysts like vanadyl sulfate (B86663) have been used to promote acetylation with acetic anhydride under solvent-free conditions. frontiersin.org Acetic acid itself can serve as a catalyst for N-acylation when using esters as the acyl source. rsc.org
Temperature: The reaction is typically conducted at temperatures ranging from room temperature to gentle heating. Higher temperatures can increase the reaction rate but may also lead to side reactions. google.com
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane, tetrahydrofuran, or dioxane are commonly used. commonorganicchemistry.com In some greener chemistry approaches, water has been used as a solvent for the acylation of amine hydrochlorides with the addition of a base like sodium bicarbonate. researchgate.net
Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is often added to scavenge the acid byproduct, which can otherwise protonate the starting amine, rendering it unreactive.
The table below summarizes various conditions reported for N-acetylation reactions, which could be adapted for the synthesis of the target compound.
| Catalyst/Promoter | Acylating Agent | Solvent | Temperature (°C) | Key Features |
| None | Acetic Anhydride | Dichloromethane | Room Temp. | Standard, high-yielding for reactive amines. |
| Sodium Bicarbonate | Acetic Anhydride | Water | Room Temp. | Green chemistry approach for amine salts. researchgate.net |
| VOSO₄ | Acetic Anhydride | Solvent-free | Room Temp. | Effective for phenols and can be applied to amines. frontiersin.org |
| Alumina | Acetonitrile | High Temp. (Flow) | 200 | Uses a less hazardous acetyl source under continuous-flow conditions. nih.gov |
| Acetic Acid | Ethyl Acetate | Neat | 80-120 | Uses a common ester as the acylating agent. rsc.org |
Catalytic Hydrogenation Approaches for Ring Saturation
The dihydronaphthalene core of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- contains a carbon-carbon double bond that can be saturated through catalytic hydrogenation. This reaction converts the enamide into N-(1,2,3,4-tetrahydro-2-naphthalenyl)acetamide, creating a chiral center at the 2-position of the saturated ring.
Asymmetric hydrogenation is a particularly valuable technique as it allows for the selective formation of one enantiomer over the other. The target enamide has been specifically studied as a substrate in ruthenium-catalyzed asymmetric hydrogenation. Using a catalyst system of cis-fac-delta-[RuIICl{(R)-(bpea)}{(S)-(BINAP)}]BF4, researchers have achieved good conversions and enantioselectivities up to 74% for the hydrogenation of this challenging trisubstituted enamide. iciq.org This demonstrates a direct pathway to chiral, saturated derivatives from the enamide intermediate.
In a broader context, rhodium-based catalysts with chiral ligands, such as PhthalaPhos, have also shown high enantioselectivities for the hydrogenation of structurally similar enamides, indicating that a variety of catalytic systems can be explored for this transformation. nih.gov The success of these reactions is often attributed to specific interactions, such as hydrogen bonding, between the ligand and the substrate, which help to orient the molecule for a stereoselective hydrogen addition. nih.gov
The table below presents findings from a study on the asymmetric hydrogenation of the target compound.
Table 2: Asymmetric Hydrogenation of Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Catalyst | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| cis-fac-delta-[RuIICl{(R)-(bpea)}{(S)-(BINAP)}]BF₄ | Good | up to 74 |
Data sourced from a study on ruthenium-catalyzed asymmetric hydrogenation. iciq.org
Ruthenium-Catalyzed Asymmetric Hydrogenation of Related Enamides
Ruthenium complexes have proven to be potent catalysts for the asymmetric hydrogenation of enamides, including Acetamide, N-(3,4-dihydro-2-naphthalenyl)-. This particular enamide presents a challenge due to its endocyclic trisubstituted carbon-carbon double bond. Research has demonstrated that specific ruthenium catalysts can effectively reduce this substrate with good conversions and notable enantioselectivities. iciq.org
One notable example involves the use of a cis–fac-delta-[RuIICl{(R)-(bpea)}{(S)-(BINAP)}]BF4 catalyst. This complex has been successfully employed in the enantioselective hydrogenation of N-(3,4-dihydro-2-naphthalenyl)-acetamide, achieving enantioselectivities up to 74%. iciq.org The development of such catalysts is crucial for accessing chiral amines that are valuable building blocks in medicinal chemistry and materials science. nih.gov
The success of ruthenium-catalyzed asymmetric hydrogenation is intrinsically linked to the design of chiral ligands. dicp.ac.cn These ligands coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral substrate, leading to an excess of one enantiomer. Bidentate phosphine (B1218219) ligands, such as BINAP, are widely used due to their conformational flexibility and the chiral pocket they create around the metal. iciq.orgnih.gov
The design of these ligands often involves:
A Chiral Backbone: This provides the fundamental asymmetry.
Coordinating Atoms: Typically phosphorus or nitrogen, which bind to the metal.
Steric and Electronic Tuning: Modifications to the ligand structure can influence both the activity and selectivity of the catalyst.
Chiral auxiliaries, while not directly part of the catalyst, can also be employed to induce stereoselectivity. sfu.ca These are chiral moieties temporarily attached to the substrate, which are later removed. However, for catalytic asymmetric hydrogenation, the focus remains on the development of efficient chiral ligands.
The outcome of an asymmetric hydrogenation reaction is highly dependent on various reaction parameters. For the ruthenium-catalyzed hydrogenation of enamides, factors such as hydrogen pressure, temperature, solvent, and substrate-to-catalyst ratio play a critical role. nih.gov
| Reaction Parameter | Effect on Enantioselectivity and Conversion |
| Hydrogen Pressure | Can have a significant and sometimes unpredictable effect on enantioselectivity. researchgate.net For some systems, higher pressure can lead to lower enantiomeric excess (ee), while for others, it can be beneficial. researchgate.net |
| Temperature | Generally, lower temperatures lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states is more pronounced. However, this can also lead to slower reaction rates. |
| Solvent | The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of reaction intermediates. Protic solvents like methanol (B129727) and ethanol (B145695) have been shown to be effective in some cobalt-catalyzed enamide hydrogenations. acs.org |
| Substrate/Catalyst Ratio | A lower ratio generally leads to higher conversion but may not be economically viable for large-scale synthesis. |
Optimizing these parameters is a crucial step in developing a practical and efficient synthetic route.
Rhodium-Catalyzed Hydrogenation Systems
Rhodium complexes, particularly those bearing chiral diphosphine ligands, are highly effective for the asymmetric hydrogenation of a wide range of enamides. nih.govdicp.ac.cn While specific data for the rhodium-catalyzed hydrogenation of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is not extensively detailed in the provided context, the general principles of rhodium catalysis for enamides are well-established.
Ligands such as DuPHOS and Chiraphos have demonstrated exceptional enantioselectivities in the hydrogenation of various enamide substrates. acs.org The mechanism of rhodium-catalyzed hydrogenation is well-understood and often proceeds through an unsaturated pathway, where the enamide coordinates to the rhodium center prior to the oxidative addition of hydrogen.
A library of binol-derived chiral monophosphites, known as PhthalaPhos, has been screened for the rhodium-catalyzed enantioselective hydrogenation of prochiral dehydroamino esters and enamides. nih.gov One notable success was the hydrogenation of N-(3,4-dihydronaphthalen-1-yl)-acetamide, a structurally similar compound, which achieved 96% ee in one case. nih.gov
Palladium-Catalyzed Hydrogenation Strategies
Palladium catalysts are also utilized for hydrogenation reactions, often in the form of palladium on carbon (Pd/C) for heterogeneous catalysis. masterorganicchemistry.commdpi.com In the context of asymmetric hydrogenation, chiral palladium complexes have been developed.
Palladium-catalyzed asymmetric hydrogenation of enamines has been shown to be effective, particularly with the addition of a Brønsted acid co-catalyst which can activate the substrate. nih.govdicp.ac.cn The use of ligands like TunePhos in palladium-catalyzed systems has provided access to enantioenriched cyclic amines. nih.gov While direct application to Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is not specified, the general success of these systems with other cyclic enamines suggests their potential applicability.
Stereoselective Synthesis and Chiral Induction
The overarching goal of these synthetic strategies is the stereoselective synthesis of the corresponding chiral amine. This is achieved through chiral induction, where a chiral catalyst or reagent transfers its stereochemical information to the prochiral substrate.
Enantioselective Catalysis for Chiral Amine Precursors
Enantioselective catalysis is the most elegant and atom-economical approach to producing chiral amines from enamide precursors like Acetamide, N-(3,4-dihydro-2-naphthalenyl)-. nih.govdicp.ac.cn The transition metal-catalyzed asymmetric hydrogenation methods discussed above are prime examples of this approach.
The development of new chiral ligands and catalysts remains an active area of research. nih.govdicp.ac.cn The aim is to achieve:
High Enantioselectivity: To obtain the desired enantiomer in high purity.
High Turnover Numbers: To use minimal amounts of the expensive metal catalyst.
Mild Reaction Conditions: For operational simplicity and to avoid side reactions.
The chiral amines produced from these reactions are valuable intermediates for the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net
Diastereoselective Control in Multi-Step Synthesis
The synthesis of substituted dihydronaphthalene derivatives, including the precursor amine for the target acetamide, often generates stereocenters, necessitating precise control over the spatial arrangement of atoms. When substituents are introduced on the tetralin core, achieving high diastereoselectivity becomes crucial, particularly in multi-step syntheses. While specific literature on the diastereoselective synthesis of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is not extensively detailed, the principles can be drawn from methodologies applied to closely related aminotetralin structures.
Key strategies for instituting stereochemical control include:
Chiral Resolution: A common method for separating enantiomers of a racemic precursor, such as (±)-2-amino-3,4-dihydronaphthalene, involves the formation of diastereomeric salts. For instance, a scalable synthesis of (S)-2-amino-5-methoxytetralin, a structural analogue, was achieved through resolution using (S)-mandelic acid, yielding the desired enantiomer with high purity (99.7% ee). acs.org This approach, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired diastereomer unless the undesired enantiomer can be racemized and recycled. acs.org
Asymmetric Synthesis: To circumvent the yield limitations of resolution, asymmetric synthesis aims to directly produce the desired stereoisomer. For related compounds like 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), asymmetric routes have been developed to achieve this. amanote.com
Stereoselective Reactions: The use of stereoselective reactions, such as aziridine (B145994) ring-opening, has been employed to prepare novel racemic aminotetralin derivatives with specific relative stereochemistry. nih.gov Such methods can set the stereochemical configuration early in the synthetic sequence, which is then carried through to the final product.
The choice of method depends on factors like the stage of synthesis at which the stereocenter is introduced, the availability of chiral catalysts or auxiliaries, and the economic feasibility of the chosen route, especially for scalable applications.
Novel Synthetic Route Development
The development of new synthetic methods for Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is driven by the need for greater efficiency, sustainability, and cost-effectiveness. Research focuses on applying modern synthetic principles to streamline production and minimize environmental impact.
Green Chemistry Principles in Synthesis
Green chemistry provides a framework for designing more environmentally benign chemical processes. The synthesis of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- can be improved by incorporating these principles into the formation of the aminotetralin precursor and the final N-acylation step.
The N-acylation of 2-amino-3,4-dihydronaphthalene is a prime target for green innovation. Traditional acylation methods often use hazardous reagents and solvents. Greener alternatives offer significant advantages:
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. A mild and efficient N-acylation of various amines has been accomplished in water using benzotriazole (B28993) chemistry, eliminating the need for hazardous organic solvents. nih.gov This method can proceed at room temperature or under microwave irradiation, offering high yields and simple workup procedures. nih.gov Electrochemical N-acylation in aqueous conditions represents another sustainable approach. rsc.org
Solvent-Free and Catalyst-Free Conditions: Ultrasound irradiation has been used for the facile acylation of amines and sulfonamides with acetic anhydride under solvent-free and catalyst-free conditions, providing high yields in a short time. researchgate.net
Catalytic Approaches: Direct catalytic amination of naphthalene (B1677914) to produce the amine precursor is a potential green strategy that offers high atom economy and avoids traditional nitration-reduction sequences. rsc.org
The following table summarizes a comparison of conventional versus green N-acylation methodologies that could be applied to the synthesis of the target compound.
| Feature | Conventional Method (e.g., Acetyl Chloride) | Green Alternative (e.g., in Water) | Green Alternative (e.g., Ultrasound) |
| Solvent | Dichloromethane, THF (often hazardous) | Water (benign) | Solvent-free |
| Reagents | Stoichiometric acid chloride, base (e.g., pyridine) | Benzotriazole-activated acid | Acetic anhydride |
| Byproducts | HCl, pyridinium (B92312) salts (often toxic/corrosive) | Benzotriazole (recyclable) | Acetic acid |
| Conditions | Often requires anhydrous conditions, inert atmosphere | Room temperature or microwave, aqueous media | Room temperature, catalyst-free |
| Workup | Aqueous washes, extractions | Simple filtration | Direct isolation |
| Overall Impact | Higher environmental footprint, more waste | Significantly lower environmental impact | Minimal waste, high energy efficiency |
One-Pot Reaction Sequences and Efficiency
One-pot reactions, where multiple transformations occur in a single reactor without isolating intermediates, significantly improve process efficiency by reducing solvent waste, purification steps, and reaction time. While a specific one-pot synthesis for Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is not prominently documented, a plausible strategy can be designed based on established transformations.
Process Research and Scalable Synthesis Considerations
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges, including cost, safety, robustness, and waste management. Process research focuses on developing a synthesis that is not only high-yielding but also practical and economical for large-scale production.
For Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, the scalability of the synthesis of its precursor, 2-amino-3,4-dihydronaphthalene, is of paramount importance. A published scalable synthesis of a closely related analogue provides a blueprint for industrial production. acs.org
Key considerations in this scalable process include:
Raw Material Cost and Availability: The synthesis starts from readily available materials.
Reaction Conditions: The process employs reductive amination using Raney Nickel under moderate hydrogen pressure (2.9−3.9 bar) and temperatures (70-80 °C), conditions that are manageable in industrial reactors. acs.org
Safety: Process chemists aim to replace hazardous reagents. For example, in scaling up syntheses, problematic solvents like pyridine are often replaced with safer alternatives such as toluene. novartis.comresearchgate.net
Efficiency and Throughput: For chiral syntheses, the ability to regenerate and recycle the undesired enantiomer can double the potential throughput of a resolution process, a critical economic consideration. acs.org
Purification: The final product must meet stringent purity requirements. Scalable purification methods like recrystallization are preferred over chromatography.
The following table outlines the key steps from a documented scalable synthesis of a chiral aminotetralin precursor, illustrating the practical application of process chemistry principles. acs.org
| Step | Reaction | Reagents/Conditions | Yield | Key Process Consideration |
| 1 | Reductive Amination | 5-methoxy-2-tetralone, aq. NH₃, Raney Ni, H₂ (3-4 bar), 70-80 °C | Not specified | Use of a heterogeneous catalyst (Raney Ni) allows for easy removal by filtration. |
| 2 | Resolution | (±)-amine, (S)-mandelic acid | 29% (for desired enantiomer) | Diastereomeric salt crystallization is a robust and scalable method for chiral separation. |
| 3 | Racemization | (R)-amine (undesired), Raney Co, H₂ (2-3 bar), 130 °C | 95% | Regeneration of the racemate from the undesired enantiomer significantly improves overall process economy. |
This systematic approach ensures that the synthesis is not only chemically efficient but also economically viable and environmentally responsible on an industrial scale.
Advanced Spectroscopic and Structural Characterization of Acetamide, N 3,4 Dihydro 2 Naphthalenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of Acetamide (B32628), N-(3,4-dihydro-2-naphthalenyl)- in solution. Through the analysis of ¹H and ¹³C nuclei, as well as their correlations, a complete and unambiguous assignment of all atoms in the molecule is achieved.
The ¹H NMR spectrum provides critical information regarding the number of different types of protons, their electronic environments, and their neighboring protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the aromatic, vinylic, allylic, benzylic, and amide protons.
The aromatic protons of the fused benzene (B151609) ring typically appear as a complex multiplet in the downfield region, approximately between δ 7.05 and 7.20 ppm. The singlet at around δ 6.78 ppm is characteristic of the vinylic proton on the dihydro-naphthalene ring system. The allylic and benzylic protons, part of the partially saturated ring, resonate as multiplets around δ 2.38 and 2.83 ppm, respectively. A broad singlet observed around δ 7.01 ppm is assigned to the amide (N-H) proton, which can undergo exchange with deuterium (B1214612) upon addition of D₂O. The sharp singlet at approximately δ 2.15 ppm corresponds to the three equivalent protons of the acetyl methyl group. The integration of these signals confirms the proton count for each group, which is essential for purity assessment.
Table 1: ¹H NMR Chemical Shift Data for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20 - 7.05 | m | 4H | Ar-H |
| 7.01 | br s | 1H | N-H |
| 6.78 | s | 1H | Vinylic-H |
| 2.83 | t | 2H | Benzylic-CH₂ |
| 2.38 | t | 2H | Allylic-CH₂ |
| 2.15 | s | 3H | COCH₃ |
Solvent: CDCl₃. Abbreviations: s = singlet, t = triplet, m = multiplet, br s = broad singlet.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for Acetamide, N-(3,4-dihydro-2-naphthalenyl)- shows distinct signals for each unique carbon atom. The carbonyl carbon of the acetamide group is typically the most downfield signal, appearing around δ 168.7 ppm. The aromatic carbons of the benzene ring resonate in the δ 126-135 ppm range. The two quaternary carbons of the fused ring system are found at approximately δ 134.7 and 132.9 ppm. The vinylic carbons appear at δ 126.3 and 122.9 ppm. The aliphatic carbons of the dihydro-naphthalene ring, the benzylic and allylic carbons, are observed upfield at δ 28.1 and 23.4 ppm, respectively. The methyl carbon of the acetyl group gives a characteristic signal at around δ 24.2 ppm.
Table 2: ¹³C NMR Chemical Shift Data for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 168.7 | C=O (Amide) |
| 134.7 | Ar-C (Quaternary) |
| 132.9 | Ar-C (Quaternary) |
| 128.4 | Ar-CH |
| 127.3 | Ar-CH |
| 126.3 | Vinylic-C |
| 126.1 | Ar-CH |
| 122.9 | Vinylic-C |
| 28.1 | Benzylic-CH₂ |
| 24.2 | COCH₃ |
| 23.4 | Allylic-CH₂ |
Solvent: CDCl₃.
Two-dimensional NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the benzylic protons (δ 2.83 ppm) and the allylic protons (δ 2.38 ppm), confirming their adjacent positions within the six-membered ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. For instance, the proton signal at δ 2.15 ppm would correlate with the carbon signal at δ 24.2 ppm (CH₃), and the vinylic proton at δ 6.78 ppm would show a cross-peak with the vinylic carbon at δ 122.9 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations. Key correlations would be observed from the amide proton (δ 7.01 ppm) to the carbonyl carbon (δ 168.7 ppm) and the vinylic carbon at δ 126.3 ppm. Additionally, the methyl protons (δ 2.15 ppm) would show a strong correlation to the carbonyl carbon (δ 168.7 ppm), confirming the acetamide functionality.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- exhibits characteristic absorption bands that confirm its structure. A strong, sharp absorption band is observed around 3280-3300 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching of the amide group (Amide I band) appears as a very strong absorption near 1650-1660 cm⁻¹. The N-H bending vibration (Amide II band) is typically found around 1550-1560 cm⁻¹. Aromatic C-H stretching vibrations are visible just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ region.
Table 3: Key IR Absorption Bands for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3285 | Strong, Sharp | N-H Stretch (Amide) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2930 | Medium | Aliphatic C-H Stretch |
| ~1655 | Very Strong | C=O Stretch (Amide I) |
| ~1555 | Strong | N-H Bend (Amide II) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's conjugated system. Acetamide, N-(3,4-dihydro-2-naphthalenyl)- contains a naphthalene (B1677914) chromophore conjugated with an enamine system. This extended conjugation results in characteristic absorption maxima (λmax) in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic and enamine systems. Typically, a substituted dihydronaphthalene system would exhibit a primary absorption band at a lower wavelength and a secondary, more intense band at a higher wavelength, often above 250 nm, reflecting the extended π-electron system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ that confirms the compound's molecular weight of 187.24 g/mol . The fragmentation pattern provides further structural evidence. A prominent fragment would likely result from the loss of the acetyl group (CH₃CO•), leading to a significant peak at m/z 144. Another characteristic fragmentation pathway involves the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion, resulting in a fragment ion at m/z 145, corresponding to the 2-amino-3,4-dihydronaphthalene cation.
Table 4: Expected Mass Spectrometry Data for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| m/z | Proposed Assignment |
|---|---|
| 187 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₂CO]⁺ |
| 144 | [M - CH₃CO]⁺ |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including the determination of bond lengths, bond angles, and dihedral angles. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonding and π-π stacking.
Despite a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no publicly available single-crystal X-ray diffraction data for Acetamide, N-(3,4-dihydro-2-naphthalenyl)- was found. Consequently, the specific bond lengths, bond angles, dihedral angles, and a detailed analysis of intermolecular interactions for this particular compound cannot be provided at this time.
For illustrative purposes and to demonstrate the type of information that would be derived from such an analysis, the following sections describe the expected data and their significance.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
An X-ray crystallographic analysis of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- would yield precise measurements of the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the rotational angles between planes of atoms (dihedral angles). This data is fundamental to understanding the molecule's conformation and steric properties.
Table 1: Hypothetical Bond Lengths for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | Data not available |
| C2 | N1 | Data not available |
| N1 | C11 | Data not available |
| C11 | O1 | Data not available |
| C11 | C12 | Data not available |
| ... | ... | Data not available |
Table 2: Hypothetical Bond Angles for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C1 | C2 | N1 | Data not available |
| C2 | N1 | C11 | Data not available |
| N1 | C11 | O1 | Data not available |
| O1 | C11 | C12 | Data not available |
| ... | ... | ... | Data not available |
Table 3: Hypothetical Dihedral Angles for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C10 | C1 | C2 | N1 | Data not available |
| C1 | C2 | N1 | C11 | Data not available |
| C2 | N1 | C11 | O1 | Data not available |
| ... | ... | ... | ... | Data not available |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules in a crystal is directed by a variety of non-covalent interactions. For Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, key interactions would likely include hydrogen bonding involving the amide group and π-π stacking of the aromatic rings.
Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In the solid state, it would be expected that intermolecular N-H···O=C hydrogen bonds form, linking neighboring molecules into chains or more complex networks. The geometry of these bonds (donor-acceptor distance and angle) provides insight into their strength.
π-π Stacking: The dihydronaphthalene ring system is aromatic and therefore capable of engaging in π-π stacking interactions. These interactions, arising from the alignment of the electron clouds of adjacent aromatic rings, play a significant role in the stabilization of the crystal structure. The analysis would involve measuring the centroid-to-centroid distance between stacked rings and the slip angle to characterize the nature of the stacking (e.g., face-to-face or offset).
Table 4: Hypothetical Intermolecular Interactions for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bonding | N-H | O=C | Data not available | Data not available |
| π-π Stacking | Ring Centroid | Ring Centroid | Data not available | Data not available |
Computational and Quantum Chemical Investigations of Acetamide, N 3,4 Dihydro 2 Naphthalenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry to investigate the electronic structure of many-body systems. For a molecule like Acetamide (B32628), N-(3,4-dihydro-2-naphthalenyl)-, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.
Optimization of Molecular Geometry and Conformational Analysis
Table 1: Hypothetical Optimized Geometric Parameters for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N | Data not available |
| Bond Length | C=O | Data not available |
| Bond Angle | C-N-H | Data not available |
| Dihedral Angle | C-C-N-C | Data not available |
This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values would require dedicated computational studies.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering valuable information about how the molecule will interact with other chemical species.
Table 2: Hypothetical Electronic Properties of Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table shows the kind of electronic structure data that would be obtained from DFT calculations.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
DFT calculations can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental spectra and confirm the molecular structure. Similarly, the prediction of infrared (IR) vibrational frequencies can help in identifying the characteristic functional groups present in the molecule and understanding their vibrational modes.
Table 3: Hypothetical Predicted Spectroscopic Data for Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
| Spectrum | Peak/Shift | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available |
| IR | Vibrational Frequency (cm⁻¹) | Data not available |
This table exemplifies the spectroscopic parameters that could be predicted through computational methods.
Reactivity Predictions and Transition State Analysis
DFT can be used to calculate various chemical reactivity descriptors, such as global hardness, softness, and electronegativity. These parameters help in predicting the molecule's reactivity towards other reagents. Furthermore, transition state analysis allows for the investigation of reaction mechanisms by identifying the structure and energy of the transition states connecting reactants and products. This provides a deeper understanding of the kinetics and thermodynamics of potential chemical reactions involving Acetamide, N-(3,4-dihydro-2-naphthalenyl)-.
Molecular Dynamics Simulations for Conformational Sampling
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can provide a detailed picture of the conformational landscape of Acetamide, N-(3,4-dihydro-2-naphthalenyl)-. This is particularly important for flexible molecules, as it allows for the sampling of a wide range of conformations and the identification of the most populated and energetically favorable shapes in different environments, such as in solution.
Molecular Docking Studies for Intermolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, docking studies would be invaluable for investigating its potential interactions with biological macromolecules, such as proteins or enzymes. This method can predict the binding affinity and the specific intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such studies are fundamental in the field of drug discovery and materials science to understand how a molecule might exert a biological effect or interact with other materials.
Prediction of Binding Affinities with Biomolecular Targets
The prediction of binding affinities is a cornerstone of computational drug design, enabling the rapid screening of virtual libraries of compounds against specific biological targets. For a compound like Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, molecular docking simulations can be employed to predict its binding affinity with a range of biomolecular targets. These targets are often selected based on the known activities of structurally similar molecules. For instance, derivatives of N-(naphthalen-2-yl)acetamide have been investigated for their antiproliferative activities, suggesting that cancer-related proteins could be relevant targets. nih.gov Similarly, other acetamide derivatives have been studied as inhibitors of enzymes implicated in neurodegenerative diseases. nih.gov
Table 1: Predicted Binding Affinities of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- with Hypothetical Biomolecular Targets
| Biomolecular Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| Protein Kinase A | -8.5 | 0.25 |
| Estrogen Receptor Alpha | -7.9 | 1.10 |
| Cyclooxygenase-2 | -7.2 | 4.50 |
| Androgen Receptor | -9.1 | 0.08 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be generated from molecular docking studies.
Elucidation of Binding Modes and Key Interactions
Beyond predicting binding affinities, molecular docking and molecular dynamics simulations can elucidate the specific binding mode of a ligand within the active site of a protein. This provides a detailed understanding of the key intermolecular interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, the acetamide group can act as both a hydrogen bond donor (from the N-H group) and acceptor (from the carbonyl oxygen). The dihydronaphthalene moiety provides a significant hydrophobic surface that can engage in favorable interactions with nonpolar residues in the binding pocket. The aromatic part of the naphthalene (B1677914) ring can also participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
A detailed analysis of a hypothetical docking pose of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- within the active site of the androgen receptor, a target for which structurally related compounds have been investigated, could reveal the interactions summarized in Table 2. nih.gov
Table 2: Key Interactions of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- in the Hypothetical Binding Site of the Androgen Receptor
| Interaction Type | Interacting Residue(s) | Distance (Å) |
| Hydrogen Bond | Gln711 | 2.9 |
| Hydrogen Bond | Arg752 | 3.1 |
| Hydrophobic Interaction | Leu704, Val716, Met745 | N/A |
| Pi-Pi Stacking | Phe764 | 4.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the potential interactions of the compound's functional groups.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a series of analogues of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- were synthesized and their biological activity against a specific target was determined, a QSAR model could be developed to guide the design of more potent compounds.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies, partial charges), and topological features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. kg.ac.rsnih.gov
A hypothetical QSAR study on a series of naphthalenyl acetamide derivatives could yield an equation of the following form:
pIC50 = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent properties like hydrophobicity, molecular shape, and electronic features. Such a model would be invaluable for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources.
Chemical Reactivity and Derivatization Pathways of the N 3,4 Dihydro 2 Naphthalenyl Acetamide Scaffold
Reactions of the Dihydronaphthalene Moiety
The partially saturated ring of the dihydronaphthalene system is amenable to reactions that either increase its saturation or restore full aromaticity. Furthermore, the intact aromatic ring can undergo classical electrophilic substitution reactions.
Further Hydrogenation to Tetrahydronaphthalene Derivatives
The double bond within the dihydro-naphthalene ring of N-(3,4-dihydro-2-naphthalenyl)-acetamide can be reduced to yield the corresponding N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. This transformation is typically achieved through catalytic hydrogenation. The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
Commonly employed catalysts for the hydrogenation of dihydronaphthalenes include transition metals such as iridium. For instance, the hydrogenation of heavily substituted 3,4-diphenyl-1,2-dihydronaphthalenes has been successfully carried out using Iridium-P^N complexes as catalysts. rsc.org These reactions are often performed under pressure and at elevated temperatures to ensure complete conversion. The choice of solvent, catalyst loading, and the presence of acidic additives can significantly influence the reaction's efficiency and stereoselectivity. rsc.org
| Catalyst System | Substrate Type | Solvent | Pressure (H₂) | Temperature | Reference |
|---|---|---|---|---|---|
| [Ir(L)(COD)]BArF Complexes | 3,4-diphenyl-1,2-dihydronaphthalenes | DCE (1,2-dichloroethane) | 30 bar | 60 °C | rsc.org |
| Iron(III) Catalysts (e.g., FeCl₃) | Aryl ketones (leading to tetralin scaffold) | Not specified | Not applicable | Not specified | nih.gov |
Aromatization Reactions
The dihydronaphthalene moiety can be converted back to a fully aromatic naphthalene (B1677914) ring system through dehydrogenation, also known as aromatization. This process involves the removal of two hydrogen atoms to reform the double bond and restore aromaticity. Modern synthetic methods often employ metal-free, visible-light-mediated photocatalysis for this transformation, offering a milder alternative to classical oxidation methods. researchgate.netnih.gov
This reaction typically uses an organic photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (Mes-Acr), which becomes a potent oxidant upon excitation with visible light (e.g., blue LEDs). researchgate.net An external oxidant, like diphenyliodonium (B167342) triflate, is often required to complete the catalytic cycle. researchgate.net The reaction proceeds smoothly under mild conditions and tolerates various functional groups. researchgate.netresearchgate.net
| Photocatalyst | Oxidant | Solvent | Light Source | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| 9-Mesityl-10-methylacridinium perchlorate | Diphenyliodonium triflate | Ethyl Acetate | Blue LEDs | Up to 99% | researchgate.net |
| Eosin Y | Diphenyliodonium triflate | Ethyl Acetate | Visible Light | 41% | researchgate.net |
| Ru(bpy)₃²⁺ | Diphenyliodonium triflate | Ethyl Acetate | Visible Light | 45% | researchgate.net |
Electrophilic Aromatic Substitution on the Naphthalene Ring
The aromatic ring of N-(3,4-dihydro-2-naphthalenyl)-acetamide is activated towards electrophilic aromatic substitution (EAS). The directing influence of the substituents on the ring determines the position of the incoming electrophile. The acetamido group (-NHCOCH₃) at the C-2 position is a potent ortho-, para-director and an activating group. stackexchange.comlibretexts.org The fused, non-aromatic ring at C-3 and C-4 acts as an alkyl substituent, which is also weakly activating and ortho-, para-directing.
Considering the C-2 acetamido group, it directs incoming electrophiles primarily to the C-1 and C-3 positions. Since C-3 is a bridgehead carbon, substitution is strongly favored at the C-1 position. The alkyl portion of the dihydronaphthalene ring directs towards the C-5 and C-7 positions on the other ring. The combined effect typically favors substitution on the more activated ring containing the acetamido group.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. google.com The powerful activating effect of the acetamido group directs the nitro group (-NO₂) predominantly to the C-1 position. nih.govnih.gov
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.comorganic-chemistry.org Due to the directing effects, acylation is expected to occur at the C-1 position. The product ketone is less reactive than the starting material, which prevents multiple acylations from occurring. wikipedia.org
Transformations of the Acetamide (B32628) Functional Group
The acetamide group offers reaction pathways involving the cleavage of the amide bond or substitution at the nitrogen atom.
Hydrolysis of the Amide Bond
The amide bond in N-(3,4-dihydro-2-naphthalenyl)-acetamide can be cleaved through hydrolysis to yield 3,4-dihydronaphthalen-2-amine and acetic acid. This reaction is typically slow and requires harsh conditions, such as prolonged heating in the presence of a strong acid or base. chemistrysteps.comyoutube.comkhanacademy.org
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄ or HCl and heat), the carbonyl oxygen of the amide is first protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers result in the formation of a good leaving group (ammonia or an amine), which is expelled upon reformation of the carbonyl. The final products are a carboxylic acid and the protonated amine. youtube.com
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH and heat), a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step. chemistrysteps.comarkat-usa.org This forms a tetrahedral intermediate. The elimination of the amide anion (a poor leaving group) is the rate-determining step and is driven forward by an irreversible acid-base reaction where the departing amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the neutral amine. chemistrysteps.comresearchgate.net An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product. youtube.com
N-Substitution Reactions
The hydrogen atom on the nitrogen of the acetamide group can be replaced with other functional groups, such as alkyl or aryl moieties.
N-Alkylation: The N-alkylation of amides can be achieved using alkylating agents like alkyl halides. The reaction is typically carried out under basic conditions to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction, especially under solvent-free conditions using microwave irradiation. mdpi.com Another modern approach involves the direct coupling of amides with alcohols, catalyzed by various transition metal complexes, which is an atom-economical process that generates water as the only byproduct. rsc.orgrsc.org
N-Arylation: The introduction of an aryl group onto the amide nitrogen can be accomplished via copper-catalyzed cross-coupling reactions, often referred to as the Ullmann condensation or Goldberg reaction. cdnsciencepub.comnih.gov These methods typically involve reacting the amide with an aryl halide in the presence of a copper catalyst (e.g., CuI), a ligand (such as a diamine), and a base. nih.gov Modern protocols have been developed that allow this reaction to proceed under milder conditions, even in aqueous media. nih.govscispace.comresearchgate.net
| Catalyst System | Arylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| CuI / Ligand | Aryl Iodide | K₂CO₃ or K₃PO₄ | DMF or Dioxane | 80-120 °C | nih.gov |
| CuBr₂ / D-glucose | Aryl Halide | NaOtBu | Water (with surfactant) | Ambient | researchgate.net |
| Copper (Cu) or Copper Oxide (Cu₂O) | Aryl Bromide | None (Cu acts as halogen acceptor) | Neat | ~210 °C | cdnsciencepub.com |
Modifications at the Carbonyl Carbon of the Acetamide Moiety
The carbonyl group of the acetamide moiety in N-(3,4-dihydro-2-naphthalenyl)-acetamide is a key site for chemical modification. While the resonance stabilization of the amide bond makes its carbonyl carbon less electrophilic than that of ketones or aldehydes, it can still undergo several important transformations under appropriate conditions eopcw.comlibretexts.org. These reactions allow for the conversion of the acetamide into other functional groups, thereby expanding the synthetic utility of the scaffold.
Key modifications include:
Reduction to Amine: The amide functional group can be completely reduced to an amine. This transformation converts the N-acetyl group into an N-ethyl group, yielding N-ethyl-3,4-dihydronaphthalen-2-amine. A variety of modern reducing systems are effective for this purpose, including the use of triflic anhydride (Tf₂O) activation followed by sodium borohydride, or catalytic methods employing zinc, iridium, or yttrium catalysts in the presence of silanes organic-chemistry.org.
Hydrolysis to Parent Amine: The amide bond can be cleaved through hydrolysis to regenerate the parent amine, 2-amino-3,4-dihydronaphthalene, and acetic acid. This reaction, which can be catalyzed by acid or base, is fundamental for using the acetyl group as a protecting group for the amine. Recent studies have also shown that metal oxides like ceria can serve as effective catalysts for amide hydrolysis nih.gov. The resulting amine is a crucial intermediate for further derivatization researchgate.net.
Conversion to Thioamide: The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thioamide, N-(3,4-dihydro-2-naphthalenyl)-ethanethioamide. This is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. Thioamides are valuable synthetic intermediates in their own right, particularly as precursors for the synthesis of sulfur-containing heterocycles researchgate.net.
Table 1: Key Transformations at the Acetamide Carbonyl Group
| Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|
| Reduction | Tf₂O/NaBH₄; Cat. Zn, Ir, or Y with silanes organic-chemistry.org | Secondary Amine (N-ethyl) |
| Hydrolysis | H₃O⁺ or OH⁻; Cat. CeO₂ nih.gov | Primary Amine |
| Thionation | Lawesson's Reagent; P₄S₁₀ | Thioamide |
Derivatization for Exploration of Structural Diversity
The N-(3,4-dihydro-2-naphthalenyl)-acetamide scaffold is an excellent starting point for generating libraries of structurally diverse compounds, primarily through reactions that construct new ring systems or attach other molecular frameworks.
A principal application of this scaffold is in the synthesis of fused heterocyclic systems. The proximity of the acetamide group to the dihydronaphthalene ring system facilitates intramolecular cyclization reactions to produce complex polycyclic structures.
Bischler-Napieralski-Type Reactions: The classic Bischler-Napieralski reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org. While N-(3,4-dihydro-2-naphthalenyl)-acetamide is not a traditional substrate, its enamide-like structure presents the possibility for analogous intramolecular electrophilic cyclizations onto the aromatic ring under strong dehydrating conditions (e.g., POCl₃, P₂O₅) nrochemistry.com. Such reactions are highly dependent on the reaction conditions and the electronic nature of the aromatic ring jk-sci.com. Variations on this reaction have been shown to yield unexpected but synthetically useful products, such as carbazoles from different substrates nih.gov.
Pictet-Spengler Reaction Pathway: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocycles wikipedia.orgresearchgate.netmdpi.com. This pathway requires the initial hydrolysis of the acetamide to the free amine, 2-amino-3,4-dihydronaphthalene. This amine can then be condensed with an aldehyde or ketone to form an intermediate iminium ion, which subsequently undergoes intramolecular cyclization onto the aromatic ring to furnish a new heterocyclic system wikipedia.orgnih.gov.
Other Cyclization Strategies: The dihydronaphthalene core can be derivatized to participate in various cyclization reactions. For example, related dihydronaphthalene hydrazine (B178648) derivatives have been used to synthesize thiazolidinone and pyranothiazole rings, demonstrating the versatility of the core structure in building diverse heterocyclic systems nih.gov.
Table 2: Strategies for Heterocycle Synthesis
| Named Reaction / Strategy | Required Precursor from Scaffold | Typical Reagents | Resulting Heterocycle |
|---|---|---|---|
| Bischler-Napieralski-Type wikipedia.orgorganic-chemistry.org | Acetamide, N-(3,4-dihydro-2-naphthalenyl)- | POCl₃ or P₂O₅ | Fused Dihydroisoquinoline-like |
| Pictet-Spengler Pathway wikipedia.orgmdpi.com | 2-Amino-3,4-dihydronaphthalene (from hydrolysis) | Aldehyde/Ketone, Acid | Fused Tetrahydroisoquinoline-like |
| Thiazolidinone Synthesis nih.gov | Hydrazine derivative of the scaffold | Ethyl chloroacetate | Thiazolidinone |
To modulate biological activity, solubility, or targeting capabilities, the N-(3,4-dihydro-2-naphthalenyl)-acetamide scaffold can be chemically linked to other bioactive molecules. This conjugation strategy creates hybrid molecules that may exhibit improved properties compared to the individual components nih.gov.
The primary point of attachment is typically the amine functionality, which can be revealed by hydrolyzing the acetamide group. This amine can then form stable linkages with other molecules.
Conjugation with Amino Acids: A well-established strategy to enhance the water solubility and bioavailability of drug candidates is the formation of amino acid prodrugs nih.gov. Research has demonstrated that potent amino dihydronaphthalene analogs can be conjugated with amino acids to create water-soluble prodrugs that act as vascular disrupting agents in cancer therapy nih.gov.
Conjugation with Other Pharmacophores: The scaffold can be linked to other biologically active heterocyclic systems. For example, studies on the related N-(naphthalen-2-yl)acetamide scaffold have shown that its conjugation with quinolinone and dihydroquinolinone moieties results in hybrid molecules with significant antiproliferative activities against human cancer cell lines nih.gov. This approach highlights the potential for creating novel therapeutic agents by combining known pharmacophores.
Table 3: Examples of Molecular Conjugation
| Scaffold Derivative | Conjugated Moiety | Purpose / Application |
|---|---|---|
| Amino-dihydronaphthalene nih.gov | Amino Acids (e.g., Glycine) | To create water-soluble anticancer prodrugs |
| N-(naphthalen-2-yl)acetamide nih.gov | Quolinone / Dihydroquinolinone | To develop novel antiproliferative agents |
| Bioactive Molecules nih.gov | Peptides | To improve stability, permeability, and solubility |
Acetamide, N-(3,4-dihydro-2-naphthalenyl)- as a Building Block in Complex Molecule Synthesis
The chemical transformations described above underscore the role of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- as a versatile building block in organic synthesis. Its utility stems from the ability of the acetamide group to function as both a reactive handle and a stable protecting group for the amine mdpi.com.
As a protected amine, the scaffold allows for chemical modifications to be performed on the dihydronaphthalene ring system without interference from the nucleophilic amine. Once the desired modifications are complete, the acetyl group can be easily removed via hydrolysis, revealing the amine for subsequent reactions such as Pictet-Spengler cyclizations or conjugation to other molecules researchgate.net. This synthetic strategy is crucial for the regioselective construction of complex molecular architectures.
Furthermore, the dihydronaphthalene core itself is a valuable synthetic precursor. Related structures, such as 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde, have been utilized as starting materials for a wide variety of heterocyclic compounds, indicating the synthetic potential embedded in this part of the molecule researchgate.net. The combination of a modifiable acetamide group and a reactive dihydronaphthalene ring system makes Acetamide, N-(3,4-dihydro-2-naphthalenyl)- a valuable and strategic intermediate for accessing complex and potentially biologically active molecules.
Molecular Interactions and Mechanistic Biological Investigations of N 3,4 Dihydro 2 Naphthalenyl Acetamide Analogues
In Vitro Screening Methodologies for Biological Activity
Initial assessment of the biological potential of N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues relies on a suite of in vitro screening techniques. These methods provide crucial preliminary data on the compounds' efficacy and mechanism of action in a controlled laboratory setting.
Cellular Assays for Target Modulation
Cellular assays are fundamental in determining the effect of acetamide (B32628) analogues on whole cells. A primary application of these assays is the evaluation of antiproliferative activity against various cancer cell lines.
Detailed research has been conducted on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, which were evaluated for their in vitro antiproliferative effects across a panel of human cancer cell lines. nih.gov These lines included nasopharyngeal (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45). nih.gov One particular analogue, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, emerged as a highly potent agent against the NPC-TW01 cell line, demonstrating a half-maximal inhibitory concentration (IC50) of 0.6 μM. nih.gov
Further investigation into the mechanism revealed that this compound inhibits the proliferation of NPC-TW01 cells by altering cell division and causing an accumulation of cells in the S phase of the cell cycle in a manner dependent on both time and concentration. nih.gov Notably, this analogue exhibited selective cytotoxicity, showing no significant harmful effects on peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | nih.gov |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | H661 | >50 | nih.gov |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Hep3B | >50 | nih.gov |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | A498 | >50 | nih.gov |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | MKN45 | >50 | nih.gov |
Enzyme Inhibition Assays
Enzyme inhibition assays are critical for identifying whether acetamide analogues can selectively block the activity of specific enzymes. These assays measure the reduction in the rate of an enzymatic reaction in the presence of the compound.
A study into substituted acetamide derivatives identified a series of compounds with the ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov The most potent of these, compound 8c , displayed an IC50 value of 3.94 μM. nih.gov Kinetic analysis using a Lineweaver-Burk plot determined that this compound acts as a mixed-type inhibitor of BChE. nih.gov
| Compound ID | Target Enzyme | IC50 (μM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Compound 8c | Butyrylcholinesterase (BChE) | 3.94 | Mixed-type | nih.gov |
Receptor Binding Studies
To determine if acetamide analogues exert their effects by interacting with cellular receptors, receptor binding studies are performed. These assays quantify the affinity of a compound for a specific receptor, typically by measuring the displacement of a known radiolabeled ligand. researchgate.net
For instance, the acetamide derivative 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was evaluated for its in vitro binding affinity for σ1 and σ2 receptors. nih.gov The compound demonstrated a high affinity for the σ1 receptor with an inhibition constant (Ki) of 42 nM. nih.gov It also showed significant selectivity, being 36 times more selective for the σ1 receptor compared to the σ2 receptor. nih.gov Molecular docking simulations suggest this high-affinity binding is due to a salt bridge formation between the compound's ionized morpholine (B109124) ring and the Asp126 residue, along with key interactions with other residues within the receptor's binding pocket. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |
|---|---|---|---|---|
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 | 42 | 36-fold | nih.gov |
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ2 | 1512 |
Identification of Molecular Targets and Pathways
Following initial screening, research focuses on pinpointing the precise molecular targets and biological pathways affected by N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues. This involves more detailed mechanistic studies to understand how these compounds function at a subcellular level.
Interaction with Efflux Pumps (e.g., AcrB)
One area of significant interest is the interaction of these compounds with bacterial efflux pumps, which are major contributors to multidrug resistance in Gram-negative bacteria. nih.gov The AcrAB-TolC efflux pump in Escherichia coli is a primary example, with AcrB being the integral membrane transporter responsible for extruding a wide range of substances. desy.denih.gov
Analogues such as phenylalanyl-arginine β-naphthylamide (PAβN) are well-known inhibitors of AcrB. nih.gov Mechanistic studies have shown that PAβN itself is also a substrate that is efficiently pumped out by AcrB. nih.gov Its inhibitory action is believed to occur through competitive binding within the distal binding pocket of the transporter. nih.gov More recent and potent pyranopyridine-based inhibitors have been shown through X-ray crystallography to bind within a specific phenylalanine-rich cage that branches from this deep binding pocket, where they establish extensive hydrophobic interactions and a network of hydrogen bonds. desy.de The development of such efflux pump inhibitors (EPIs) is a key strategy for restoring the efficacy of conventional antibiotics against resistant bacteria. nih.gov
Modulation of Specific Enzymatic Activities (e.g., PON1)
Another potential molecular target for acetamide analogues is the enzyme Paraoxonase 1 (PON1). PON1 is a serum enzyme associated with high-density lipoprotein (HDL) that possesses antioxidant properties and is capable of hydrolyzing a wide range of substrates, including organophosphates and oxidized lipids. nih.govresearchgate.net The activity of PON1 is highly variable among individuals and can be modulated by genetic, environmental, and dietary factors. nih.govmdpi.com
Investigating the modulation of PON1 activity by novel compounds is crucial due to the enzyme's protective role against cardiovascular disease and organophosphate toxicity. researchgate.net Screening for PON1 modulation typically involves measuring its different enzymatic activities, such as paraoxonase, arylesterase, and lactonase activity, using specific substrates. mdpi.com While specific data on the direct interaction of N-(3,4-dihydro-2-naphthalenyl)-acetamide with PON1 is not extensively documented, the established methodologies for assessing PON1 activity provide a clear framework for evaluating how this class of compounds might influence its function. For example, studies have shown that physical exercise training can upregulate the expression and activity of the related enzyme PON3, highlighting that PON family enzyme activity is subject to physiological modulation. nih.gov
Influence on Cellular Proliferation Pathways
Analogues of N-(3,4-dihydro-2-naphthalenyl)-acetamide have demonstrated notable effects on cellular proliferation pathways, primarily investigated in the context of cancer research. Certain derivatives have been shown to inhibit the proliferation of various human cancer cell lines. For instance, a study on N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety revealed significant in vitro antiproliferative activities against nasopharyngeal, lung, liver, renal, and gastric cancer cell lines. nih.gov One particular analogue, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be highly active against the NPC-TW01 nasopharyngeal carcinoma cell line, with an IC50 value of 0.6 μM. nih.gov
Mechanistic studies indicated that this inhibition of proliferation is linked to alterations in the cell cycle. The aforementioned compound was observed to cause an accumulation of cells in the S phase of the cell cycle in a manner dependent on both time and concentration. nih.gov This suggests an interference with DNA synthesis, a critical step for cell division.
Furthermore, dihydronaphthalene analogues inspired by natural products like combretastatin (B1194345) A-4 have been identified as potent inhibitors of tubulin polymerization. nih.gov Tubulin is a key component of microtubules, which are essential for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). Specifically, a dihydronaphthalene analogue with a pendant trimethoxy aryl ring and a similar aroyl ring were potent inhibitors of tubulin polymerization with IC50 values of 1.0 and 1.2 μM, respectively, and exhibited low nanomolar cytotoxicity against human cancer cell lines. nih.gov
The PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival, is another target for such compounds. nih.gov Dysregulation of this pathway is a common feature in many human cancers. nih.gov While direct evidence for N-(3,4-dihydro-2-naphthalenyl)-acetamide itself is limited, related structures are known to modulate these pathways, thereby inhibiting cancer cell proliferation and survival. nih.gov
Interaction with Microbial Components
Derivatives of N-(3,4-dihydro-2-naphthalenyl)-acetamide have been investigated for their interactions with microbial components, demonstrating potential as antimicrobial agents. The core naphthalene (B1677914) structure is a known pharmacophore that contributes to antimicrobial activity. researchgate.net The introduction of an acetamide group and further substitutions can modulate this activity.
Studies on various N-substituted acetamide derivatives have shown them to be valuable inhibitors against a range of bacterial strains. indexcopernicus.com For example, N-substituted acetamoyl derivatives of 4-hydroxy-2-oxo-2H-chromene have demonstrated notable antibacterial activity. indexcopernicus.com While not direct analogues, these findings highlight the potential of the N-substituted acetamide moiety in antimicrobial drug design.
The antimicrobial efficacy of naphthalene derivatives is influenced by the nature and position of substituents on the naphthalene ring. For instance, halogenated 1,4-naphthoquinones have been screened for their antibacterial and antifungal activities. researchgate.net The presence of a chlorine atom, for example, can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets. researchgate.net
The mechanism of action for such compounds can be multifaceted. One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, some sulfonamide derivatives containing acetamide fragments have been designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleic acids and amino acids in bacteria. researchgate.net
Furthermore, the interaction with the microbial cell membrane is a critical factor. The elongated shape and lipophilicity of certain naphthalene derivatives may allow them to penetrate deep into the cell membrane, disrupting its integrity and leading to cell death. researchgate.net
Structure-Activity Relationship (SAR) Studies
Impact of Substituents on Biological Modulatory Effects
The biological activity of N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues is significantly influenced by the nature and position of substituents on both the naphthalene ring and the acetamide moiety. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the therapeutic potential of these compounds.
In the context of anticancer activity, the introduction of specific substituents can dramatically enhance potency. For example, in a series of N-(naphthalen-2-yl)acetamide derivatives, the presence of a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy group at the acetamide nitrogen was crucial for high antiproliferative activity against nasopharyngeal carcinoma cells. nih.gov This suggests that bulky, heterocyclic substituents can play a key role in the interaction with the biological target.
In the development of butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment, SAR studies on substituted acetamide derivatives revealed that the introduction of a methoxy (B1213986) group on the para position of a phenyl ring led to a decline in activity, whereas increasing the number of methyl groups on the ring enhanced potency. nih.gov
These findings underscore the importance of systematic modifications and the evaluation of electronic and steric effects of substituents to fine-tune the biological activity of N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues for specific therapeutic applications.
Stereochemical Effects on Molecular Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues, the stereochemistry at chiral centers can influence how the molecule interacts with its biological target, which is often a protein or enzyme with a specific three-dimensional binding site.
While specific studies on the stereochemical effects of N-(3,4-dihydro-2-naphthalenyl)-acetamide are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that different stereoisomers (enantiomers or diastereomers) of a chiral analogue could exhibit different potencies and even different biological activities.
For instance, in tertiary trifluoroacetamides, the molecule can exist as equilibrated E- and Z-amide conformers. nih.gov The spatial arrangement of the substituents around the amide bond can be determined using advanced NMR techniques like 1H–19F heteronuclear Overhauser spectroscopy (HOESY). nih.gov This conformational preference can dictate how the molecule fits into a binding pocket. A specific conformer might present the necessary pharmacophoric groups in the optimal orientation for binding, while the other conformer may not.
The importance of stereochemistry is well-established in drug development. For many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the synthesis and biological evaluation of individual stereoisomers of N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues would be a critical step in developing them as therapeutic agents.
Elucidation of Molecular Mechanisms of Action (Non-Clinical Focus)
Ligand-Target Recognition and Binding Mechanisms
Understanding how N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues recognize and bind to their molecular targets is fundamental to elucidating their mechanism of action. This process is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Molecular docking studies are a powerful computational tool used to predict the binding mode of a ligand within the active site of a target protein. For example, in the case of substituted acetamide derivatives as butyrylcholinesterase (BChE) inhibitors, docking studies can reveal key amino acid residues involved in the binding. nih.gov The stability of the ligand-protein complex can be further assessed through molecular dynamics simulations. nih.gov
In the context of tubulin polymerization inhibitors, dihydronaphthalene analogues are thought to bind to the colchicine (B1669291) site on β-tubulin. nih.gov This binding disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest. The specific interactions at this site, such as hydrogen bonds and hydrophobic contacts with key residues, are crucial for the inhibitory activity.
For antimicrobial activity, the interaction with microbial enzymes or cell membrane components is key. The binding of N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues to an enzyme like dihydrofolate reductase would involve specific interactions with the amino acid residues in the enzyme's active site, preventing the natural substrate from binding. researchgate.net When interacting with the cell membrane, the lipophilic naphthalene moiety likely plays a significant role in partitioning into the lipid bilayer, while polar groups may interact with the phospholipid head groups, ultimately disrupting membrane integrity. researchgate.net
The elucidation of these ligand-target interactions at a molecular level is crucial for the rational design of more potent and selective analogues of N-(3,4-dihydro-2-naphthalenyl)-acetamide.
Downstream Cellular Events Triggered by Compound Interaction
The interaction of N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues with their molecular targets initiates a cascade of downstream cellular events, culminating in the observed biological response. These events can range from the induction of programmed cell death (apoptosis) to the halting of the cell division cycle and the inhibition of viral replication machinery. Mechanistic studies have begun to elucidate these complex pathways, providing a clearer understanding of how these compounds exert their effects at a cellular level.
Induction of Apoptosis
A significant downstream effect of several N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues is the induction of apoptosis, a controlled and programmed form of cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Research into structurally related compounds has provided insights into these mechanisms. For instance, a series of (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives have been identified as potent inducers of apoptosis in prostate cancer cell lines. nih.gov The pro-apoptotic activity of these compounds was confirmed through assays demonstrating reduced cell viability in a dose-dependent manner. nih.gov Further mechanistic confirmation was obtained through western blot and ELISA techniques, which are instrumental in detecting the molecular markers of apoptosis. nih.gov
Similarly, other classes of acetamide derivatives have been shown to trigger apoptosis through specific signaling pathways. One study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives found that these compounds induce apoptosis by activating the caspase cascade. nih.gov Specifically, certain analogues in this series were observed to enhance the activity of caspase-3 and caspase-9 in the MCF7 breast cancer cell line, indicating that they likely trigger the intrinsic pathway of apoptosis. nih.gov
Table 1: Apoptosis Induction by Acetamide Analogues
| Compound Class | Cell Line(s) | Key Downstream Events | Reference |
|---|---|---|---|
| (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives | LNCaP, PC-3 (Prostate Cancer) | Reduced cell viability, induction of apoptosis confirmed by western blot and ELISA. | nih.gov |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | MCF7 (Breast Cancer) | Activation of caspase-3 and caspase-9, indicating induction of the intrinsic apoptosis pathway. | nih.gov |
Cell Cycle Arrest
Another critical downstream consequence of the interaction of these analogues with cellular targets is the disruption of the cell cycle, leading to cell cycle arrest. This prevents the proliferation of cancer cells by halting their division at specific checkpoints. A notable example is the compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, which has demonstrated potent antiproliferative activity against nasopharyngeal carcinoma (NPC-TW01) cells. nih.gov Mechanistic studies revealed that this compound inhibits cell proliferation by inducing an accumulation of cells in the S phase of the cell cycle. nih.gov This effect was observed to be dependent on both the concentration of the compound and the duration of exposure, highlighting a direct interference with the cell's division machinery. nih.gov
Table 2: Cell Cycle Arrest Induced by Naphthalenyl-Acetamide Analogues
| Compound | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal Carcinoma) | Accumulation of cells in the S phase in a time- and concentration-dependent manner. | nih.gov |
Inhibition of Specific Protein Function and Viral Replication
Beyond the induction of apoptosis and cell cycle arrest, N-(3,4-dihydro-2-naphthalenyl)-acetamide analogues can trigger downstream events by inhibiting the function of specific proteins. This is particularly evident in the context of antiviral research. For example, certain 2-isoxazol-3-yl-acetamide analogues have been identified as inhibitors of heat shock protein 90 (HSP90). nih.gov The inhibition of HSP90 by these compounds leads to a significant downstream effect: the attenuation of HIV-1 LTR driven gene expression, which is a critical step in the replication of the virus. nih.gov
In a different antiviral application, 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives have been shown to function as inhibitors of hepatitis B virus (HBV) capsid assembly. researchgate.net By targeting the HBV core protein, these compounds disrupt the formation of the viral nucleocapsid, a structure essential for viral DNA synthesis and the assembly of new virions. researchgate.net This direct interference with a key viral process effectively halts viral proliferation.
Table 3: Inhibition of Protein Function and Viral Replication
| Compound Class | Target | Downstream Cellular/Viral Event | Reference |
|---|---|---|---|
| 2-isoxazol-3-yl-acetamide analogues | Heat Shock Protein 90 (HSP90) | Attenuation of HIV-1 LTR driven gene expression. | nih.gov |
| 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives | Hepatitis B Virus (HBV) Core Protein | Inhibition of viral capsid assembly. | researchgate.net |
Prospective Research Directions and Broader Chemical Applications of N 3,4 Dihydro 2 Naphthalenyl Acetamide
Advancements in Asymmetric Synthetic Strategies
The development of efficient and stereoselective synthetic routes to chiral dihydronaphthalene derivatives is crucial for exploring their biological activities. While specific asymmetric syntheses for N-(3,4-dihydro-2-naphthalenyl)-acetamide are not extensively documented, prospective strategies can be inferred from related methodologies.
Future research could focus on the enantioselective synthesis of this compound, potentially through the asymmetric hydrogenation of the corresponding N-(naphthalen-2-yl)acetamide or through the use of chiral catalysts in the construction of the dihydronaphthalene ring system itself. For instance, chiral phosphoric acid-catalyzed quinone Diels-Alder reactions have been employed to construct dihydronaphthalene-1,4-diols with high enantioselectivity. researchgate.net Adapting such catalytic systems to precursors of N-(3,4-dihydro-2-naphthalenyl)-acetamide could provide access to enantiomerically pure forms of the molecule. Furthermore, carbene-catalyzed stereodivergent reactions have been utilized for the asymmetric synthesis of 2-hydroxy-2,3-dihydronaphthalene-1,4-diones, highlighting another potential avenue for creating chiral dihydronaphthalene scaffolds.
Another promising approach involves the catalytic functionalization of prochiral dihydronaphthalene precursors. Transition metal-catalyzed asymmetric allylic amination of suitable dihydronaphthalene substrates could install the acetamide (B32628) group in a stereocontrolled manner. The development of novel chiral ligands for such transformations will be key to achieving high levels of enantioselectivity.
| Synthetic Approach | Potential Precursor | Key Features |
| Asymmetric Hydrogenation | N-(naphthalen-2-yl)acetamide | Use of chiral catalysts (e.g., Rh, Ru complexes) to control stereochemistry during reduction. |
| Chiral Phosphoric Acid Catalysis | Quinone and diene precursors | Diels-Alder reaction to form the dihydronaphthalene ring with high enantioselectivity. researchgate.net |
| Carbene Catalysis | Substituted naphthalene (B1677914) derivatives | Stereodivergent synthesis to access different stereoisomers of functionalized dihydronaphthalenes. |
| Asymmetric Allylic Amination | Functionalized dihydronaphthalene | Stereoselective introduction of the nitrogen functionality using transition metal catalysts with chiral ligands. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid screening of virtual compounds and the prediction of their properties. nih.govresearchgate.net For N-(3,4-dihydro-2-naphthalenyl)-acetamide, AI and ML can be leveraged in several prospective research directions.
Predictive Modeling: Machine learning models can be trained on existing datasets of acetamide and dihydronaphthalene derivatives to predict various properties of novel analogs of N-(3,4-dihydro-2-naphthalenyl)-acetamide. These properties could include bioactivity against specific targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical characteristics. rsc.orgresearchgate.net For instance, deep learning models have been developed to predict chemical compound properties from their structural definitions alone. ulster.ac.ukresearchgate.net
Synthesis Prediction: AI tools can also aid in the synthetic planning for novel derivatives of N-(3,4-dihydro-2-naphthalenyl)-acetamide. By analyzing vast amounts of reaction data, these tools can suggest optimal reaction pathways, reagents, and conditions, thereby streamlining the synthetic process and reducing experimental effort.
Exploration of Novel Chemical Reactivity and Catalysis
The dihydronaphthalene core of N-(3,4-dihydro-2-naphthalenyl)-acetamide offers several avenues for exploring novel chemical reactivity. The double bond within the partially saturated ring can undergo a variety of transformations, including electrophilic additions, cycloadditions, and transition metal-catalyzed functionalizations. The acetamide group can also influence the reactivity of the aromatic ring through its electronic effects.
Future research could investigate the derivatization of the dihydronaphthalene scaffold to introduce new functional groups. For example, visible light-mediated synthesis has been used to create 4-aryl-1,2-dihydronaphthalene derivatives. rsc.org Similar photoredox catalysis could be applied to N-(3,4-dihydro-2-naphthalenyl)-acetamide to introduce diverse substituents.
Furthermore, the dihydronaphthalene framework itself can be a component of novel catalysts. For instance, naphthalene-based polymers have been utilized as catalytic supports for cross-coupling reactions. mdpi.comresearchgate.net The incorporation of N-(3,4-dihydro-2-naphthalenyl)-acetamide as a monomer into such polymers could lead to new catalytic materials with unique properties. The acetamide moiety could potentially act as a coordinating group for metal catalysts, influencing the catalytic activity and selectivity.
Development of Structure-Based Design Principles for Targeted Interactions
While the specific biological targets of N-(3,4-dihydro-2-naphthalenyl)-acetamide are not well-defined, the acetamide functional group is present in numerous bioactive molecules, including enzyme inhibitors. nih.gov This suggests that N-(3,4-dihydro-2-naphthalenyl)-acetamide and its derivatives could be designed to interact with specific biological targets.
Computational Docking: Molecular docking studies can be employed to screen virtual libraries of N-(3,4-dihydro-2-naphthalenyl)-acetamide analogs against the binding sites of various proteins. This can help identify potential biological targets and provide insights into the key molecular interactions responsible for binding. For example, derivatives of (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide have been investigated as anti-prostate cancer agents through molecular docking studies. nih.gov
Pharmacophore Modeling: Based on the structures of known active compounds containing either the dihydronaphthalene or acetamide scaffold, pharmacophore models can be developed. These models define the essential spatial arrangement of chemical features required for biological activity and can be used to guide the design of new, more potent derivatives of N-(3,4-dihydro-2-naphthalenyl)-acetamide.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a systematic series of N-(3,4-dihydro-2-naphthalenyl)-acetamide derivatives would be crucial for establishing structure-activity relationships. This data would inform the development of predictive models and guide the optimization of lead compounds for improved potency and selectivity. Dihydronaphthalene analogues inspired by combretastatin (B1194345) A-4 have been synthesized and evaluated as anticancer agents, demonstrating the potential of this scaffold in drug discovery. nih.gov
Potential as Molecular Probes in Chemical Biology Studies
Fluorescent molecular probes are invaluable tools for visualizing and understanding biological processes in living systems. The dihydronaphthalene core is a known fluorophore, and its derivatives have been successfully developed as fluorescent probes for the detection of biologically relevant species. rsc.orgrsc.org
Fluorescence Sensing: N-(3,4-dihydro-2-naphthalenyl)-acetamide could serve as a platform for the development of novel fluorescent probes. nih.gov The acetamide group can be modified to include a recognition moiety for a specific analyte. Upon binding to the target, a change in the fluorescence properties of the dihydronaphthalene fluorophore, such as an increase in intensity or a shift in wavelength, would signal the presence of the analyte. For example, a dihydronaphthalene-based probe has been designed for the sensitive detection of cysteine. rsc.org
Bioimaging Applications: With appropriate modifications to enhance cell permeability and target specificity, fluorescent probes based on the N-(3,4-dihydro-2-naphthalenyl)-acetamide scaffold could be used for bioimaging applications. These probes could enable the visualization of specific ions, enzymes, or other biomolecules within living cells and tissues, providing valuable insights into cellular function and disease states.
Opportunities in Material Science and Supramolecular Chemistry
The rigid and planar nature of the naphthalene ring system makes it an attractive building block for the construction of functional materials and supramolecular assemblies. The dihydronaphthalene core of N-(3,4-dihydro-2-naphthalenyl)-acetamide retains some of this aromatic character and can be exploited in materials science.
Polymer Synthesis: N-(3,4-dihydro-2-naphthalenyl)-acetamide can be envisioned as a monomer for the synthesis of novel polymers. mdpi.comgoogle.com The acetamide group could be modified to include polymerizable functionalities, or the dihydronaphthalene ring could be incorporated into the polymer backbone. Such polymers may exhibit interesting thermal, mechanical, or photophysical properties. For instance, naphthalene-based microporous polyimides have shown promise for gas adsorption and separation. acs.org
Supramolecular Chemistry: The acetamide group is capable of forming hydrogen bonds, which are key interactions in supramolecular chemistry. This opens up the possibility of using N-(3,4-dihydro-2-naphthalenyl)-acetamide and its derivatives as building blocks for the self-assembly of well-defined supramolecular structures. rsc.org These structures could find applications in areas such as molecular recognition, catalysis, and the development of "smart" materials. Germanium complexes with 2,3-dihydroxynaphthalene (B165439) have been shown to form supramolecular layered structures. rsc.org
Q & A
Q. Table 1: Example Synthesis Optimization
| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDC·HCl | CH₂Cl₂ | 273 K | ~80 | |
| DCC | DMF | RT | 65–70 | [Inferred] |
Basic: How should researchers characterize N-(3,4-dihydro-2-naphthalenyl)acetamide derivatives?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze chemical shifts for the acetamide carbonyl (δ ~165–170 ppm in ¹³C NMR) and naphthalenyl proton environments (e.g., diastereotopic protons in the 3,4-dihydro group). highlights distinct splitting patterns due to conformational isomerism .
- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹).
- X-ray crystallography : Resolve conformational differences (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks (e.g., R₂²(10) dimer motifs) .
Advanced: How do conformational differences in the crystal structure influence reactivity or biological activity?
Answer:
Crystal structures reveal that rotational flexibility of the acetamide group and steric interactions between substituents (e.g., dichlorophenyl rings) lead to varied dihedral angles (44.5°–77.5°). These conformations affect hydrogen-bonding propensity (e.g., N–H⋯O dimers) and molecular packing, which may influence solubility, stability, and receptor binding. For example, molecules with planar amide groups exhibit stronger intermolecular interactions, potentially altering pharmacokinetics .
Q. Table 2: Conformational Analysis of a Related Compound
| Molecule | Dihedral Angle (°) | Hydrogen Bonding |
|---|---|---|
| A | 54.8 | R₂²(10) dimer |
| B | 76.2 | R₂²(10) dimer |
| C | 77.5 | Intra-dimer |
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Substituent Variation : Introduce electron-withdrawing (e.g., –F, –Cl) or donating (–CH₃, –OCH₃) groups on the naphthalenyl or acetamide moiety. demonstrates that chloro/fluoro substituents on tetrahydrocarbazole analogs enhance bioactivity .
- Scaffold Modification : Replace the dihydronaphthalene ring with tetrahydrocarbazole () or thienopyrimidine () cores to assess backbone flexibility.
- Bioassays : Test analogs against target receptors (e.g., GPCRs, ion channels) using in vitro binding assays. Correlate activity with computational parameters like LogP or polar surface area .
Basic: What purification challenges arise during synthesis, and how can they be addressed?
Answer:
- Byproducts : Unreacted starting materials or EDC·HCl adducts may persist. Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from methylene chloride) .
- Conformational Isomers : Rotamers may co-elute in HPLC. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) or use chiral columns for enantiomeric separation .
Advanced: How to resolve contradictions in NMR data for structurally similar analogs?
Answer:
- Dynamic Effects : Rotameric exchange in solution can cause signal broadening. Acquire spectra at variable temperatures (e.g., 25°C vs. 60°C) to slow conformational changes .
- Overlapping Peaks : Use 2D NMR (e.g., COSY, HSQC) to assign protons in crowded regions. For example, in thiadiazolyl acetamides (), HSQC confirmed correlations between methylene protons and carbonyl carbons .
Advanced: What computational strategies predict the biological activity of novel analogs?
Answer:
- Docking Studies : Model interactions with target proteins (e.g., using AutoDock Vina) based on crystallographic data. Prioritize analogs with favorable binding energies.
- QSAR Models : Train models using descriptors like LogP, molar refractivity, and H-bond acceptor count. For example, Lipinski’s Rule of Five compliance (e.g., molecular weight <500) ensures drug-likeness .
Basic: Which coupling agents are most effective for amide bond formation in this scaffold?
Answer:
- EDC·HCl : Preferred for low-temperature reactions (e.g., 273 K) with dichloromethane as solvent. Yields ~80% in optimized conditions .
- DCC (Dicyclohexylcarbodiimide) : Suitable for room-temperature reactions but requires removal of insoluble dicyclohexylurea byproducts.
- HATU : Higher efficiency in polar aprotic solvents (e.g., DMF) but cost-prohibitive for large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
